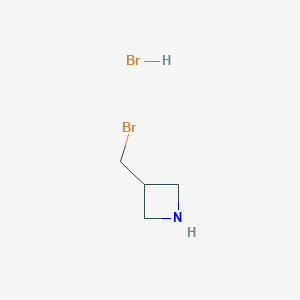
4-Methyl-2-(p-tolyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(p-tolyl)pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methyl group at the 4-position and a p-tolyl group at the 2-position, making it a substituted pyrrole derivative. Pyrrole derivatives are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(p-tolyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the reaction between 4-methyl-1,4-diketone and p-toluidine in the presence of an acid catalyst can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-(p-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-(p-tolyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methyl-2-(p-tolyl)pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
2-Methylpyrrole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
4-Methylpyrrole: Lacks the p-tolyl group, affecting its reactivity and applications.
2-(p-Tolyl)pyrrole: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
Uniqueness: 4-Methyl-2-(p-tolyl)pyrrole’s unique combination of substituents at the 2- and 4-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
Clave InChI |
ZZXXARUPVAGHLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)




![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)







